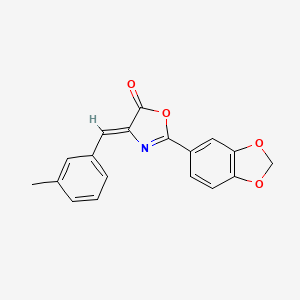![molecular formula C23H21N3O3 B11554968 4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound that belongs to the class of hydrazones and esters This compound is characterized by the presence of a hydrazone linkage and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of 3-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group. This step is typically performed in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the acylated hydrazone with benzoic acid or its derivatives. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazones and esters.
Substitution: Formation of substituted hydrazones and esters.
Scientific Research Applications
4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the hydrazone linkage.
4-methylphenyl benzoate: Similar ester structure with a methyl group on the phenyl ring.
4-methoxyphenyl benzoate: Similar ester structure with a methoxy group on the phenyl ring.
Uniqueness
4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is unique due to the presence of both a hydrazone linkage and a benzoate ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-17-6-5-9-20(14-17)24-16-22(27)26-25-15-18-10-12-21(13-11-18)29-23(28)19-7-3-2-4-8-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
FFBWVZRUBAZMEN-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11554886.png)
![4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554891.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11554902.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(3-methylphenoxy)acetohydrazide]](/img/structure/B11554916.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11554917.png)
![N-[3-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B11554925.png)
![2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide](/img/structure/B11554933.png)
![2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554943.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11554948.png)

![2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11554954.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11554956.png)
![2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554976.png)
